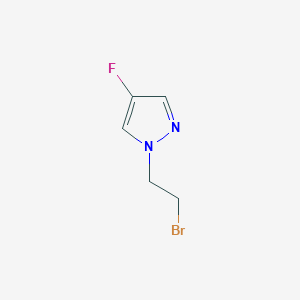

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole

CAS No.: 1207961-53-2

Cat. No.: VC13607349

Molecular Formula: C5H6BrFN2

Molecular Weight: 193.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207961-53-2 |

|---|---|

| Molecular Formula | C5H6BrFN2 |

| Molecular Weight | 193.02 g/mol |

| IUPAC Name | 1-(2-bromoethyl)-4-fluoropyrazole |

| Standard InChI | InChI=1S/C5H6BrFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |

| Standard InChI Key | NWRXKYYAQQNYRV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CCBr)F |

| Canonical SMILES | C1=C(C=NN1CCBr)F |

Introduction

Chemical Identity and Physicochemical Properties

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole (CAS 1207961-53-2) is a halogenated pyrazole with the molecular formula C₅H₇BrFN₂ and a molecular weight of 210.03 g/mol . The compound features a pyrazole ring substituted with a fluorine atom at the 4-position and a 2-bromoethyl group at the 1-position. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇BrFN₂ | |

| Molecular Weight | 210.03 g/mol | |

| Exact Mass | 208.974 Da | |

| LogP (Partition Coeff.) | ~2.2 (estimated) | , |

| Hydrogen Bond Donors | 1 (NH group) |

The bromoethyl side chain introduces alkylating potential, while the fluorine atom enhances electronegativity and metabolic stability . The compound’s density, melting point, and boiling point remain uncharacterized in published literature, highlighting gaps in experimental data.

Synthesis and Reaction Pathways

While no direct synthesis protocol for 1-(2-bromoethyl)-4-fluoro-1H-pyrazole is documented, plausible routes can be inferred from analogous pyrazole bromination and alkylation strategies:

Bromoethylation of 4-Fluoro-1H-pyrazole

A two-step synthesis may involve:

-

Preparation of 4-fluoro-1H-pyrazole: Fluorination of pyrazole precursors via electrophilic substitution or cross-coupling reactions .

-

Alkylation with 1,2-dibromoethane: Reaction of 4-fluoro-1H-pyrazole with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromoethyl group .

This method parallels the synthesis of 1-(2-bromoethyl)-4-phenylpiperazine, where bromoethylation is achieved via nucleophilic substitution . Yield optimization would require temperature control (0–20°C) and stoichiometric adjustments .

Alternative Pathways

-

Direct Bromination: Electrophilic bromination of 1-(2-hydroxyethyl)-4-fluoro-1H-pyrazole using PBr₃ or HBr/AcOH .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce fluorinated aryl groups, though this is less relevant for alkyl substituents .

Structural and Crystallographic Insights

The molecular geometry of 1-(2-bromoethyl)-4-fluoro-1H-pyrazole can be extrapolated from studies on 4-fluoro-1H-pyrazole . Key structural features include:

Bond Lengths and Angles

-

N–N bond: ~1.348–1.351 Å, slightly shorter than in non-fluorinated pyrazoles due to electron-withdrawing effects .

-

C–F bond: ~1.34 Å, consistent with aromatic C–F bonds in fluoropyrazoles .

-

Torsional Angles: The bromoethyl group likely adopts a staggered conformation to minimize steric hindrance with the pyrazole ring.

Hydrogen Bonding and Packing

Fluorinated pyrazoles exhibit strong NH···N hydrogen bonds (2.8–3.0 Å), forming dimeric units in the crystal lattice . The bromoethyl substituent may disrupt this packing, leading to polymorphic variations or disordered structures.

Challenges and Future Directions

-

Synthetic Optimization: Current protocols for bromoethylation suffer from moderate yields (e.g., 46% in analogous reactions ). Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could improve efficiency.

-

Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., A549 lung cancer) and microbial pathogens to validate hypothesized activities.

-

Crystallographic Studies: Single-crystal X-ray diffraction would resolve uncertainties about molecular conformation and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume